2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol
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Overview
Description
2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is an organic compound of interest due to its diverse chemical properties and potential applications. This molecule contains a cyclopropyl group, a pyrrolidin-2-ylmethyl moiety, and an ethanol group, making it structurally unique and potentially versatile in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol typically involves multi-step organic synthesis
Reactions often require controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions. Catalysts like palladium on carbon may be employed for hydrogenation steps, ensuring high yields and purity.
Industrial Production Methods
Industrial production may scale up these laboratory techniques using flow reactors and continuous production methods to optimize yield and efficiency. Automation and real-time monitoring ensure consistent quality and adherence to safety protocols.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the ethanol moiety, forming aldehydes or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can target the amino and cyclopropyl groups, leading to various derivative compounds.
Substitution: The ethanol and amino groups can participate in nucleophilic substitution reactions, introducing different functional groups and enhancing the compound's versatility.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides for substitution reactions. Reactions are often carried out under anhydrous conditions and may require specific solvents to optimize reactivity and selectivity.
Major Products Formed
Oxidation yields aldehydes and carboxylic acids.
Reduction produces alkylamines and cyclopropyl derivatives.
Substitution introduces varied functional groups depending on the nucleophile used.
Scientific Research Applications
2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol has a broad range of applications:
Chemistry: Serves as a precursor for synthesizing complex molecules and a reagent in organic reactions.
Biology: Investigated for its potential in modulating biological pathways, acting on specific receptors or enzymes.
Medicine: Explored for therapeutic applications, particularly in drug development for its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals, coatings, and advanced materials due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which 2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol exerts its effects involves:
Molecular Targets: It can interact with various receptors, enzymes, or proteins, depending on its specific functionalization.
Pathways Involved: Often modulates signaling pathways, leading to altered biological responses such as enzyme inhibition, receptor activation, or gene expression regulation.
Comparison with Similar Compounds
2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is compared with compounds like:
2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-propanol: This similar structure allows for comparative studies on pharmacokinetics and reactivity.
2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-butanol: Examines the impact of varying chain lengths on biological activity.
2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-pentanol:
The unique combination of the cyclopropyl group with a pyrrolidin-2-ylmethyl moiety and ethanol group in this compound sets it apart in both reactivity and application, making it a compound of significant interest across multiple fields.
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Properties
IUPAC Name |
2-[cyclopropyl-[[(2S)-1-methylpyrrolidin-2-yl]methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12-6-2-3-11(12)9-13(7-8-14)10-4-5-10/h10-11,14H,2-9H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZWFBDHSNWUEF-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN(CCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CN(CCO)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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